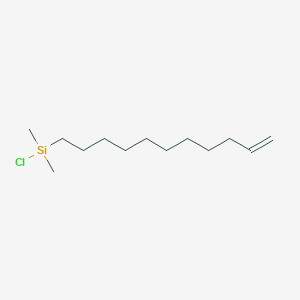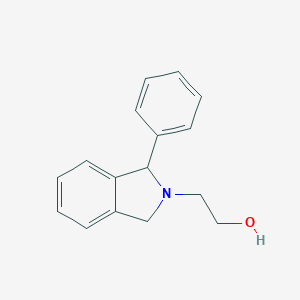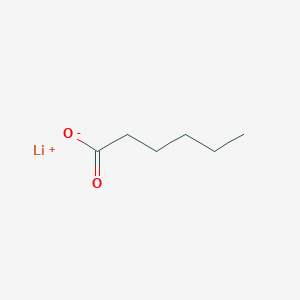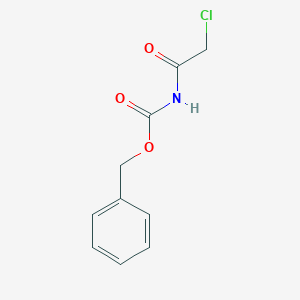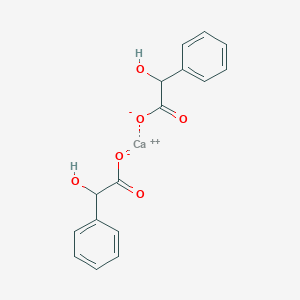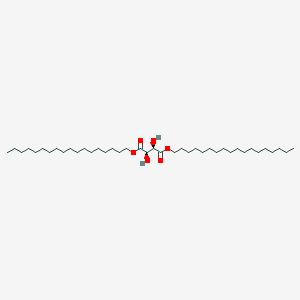
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate, also known as DOD, is a synthetic compound that has been widely used in scientific research. It is a derivative of tartaric acid and is commonly used as a chiral auxiliary in asymmetric synthesis. DOD has also been found to have potential biological activities, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not fully understood. However, it is believed to act as a chiral template in asymmetric synthesis, facilitating the formation of chiral products. In addition, dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate may interact with biological molecules, leading to its potential biological activities.
Biochemische Und Physiologische Effekte
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have potential biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use in drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate in lab experiments is its effectiveness as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not readily available commercially and must be synthesized in the lab.
Zukünftige Richtungen
There are several future directions for research on dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate. One area of interest is its potential use as a drug delivery system. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to be effective in encapsulating drugs and delivering them to target cells. Another area of interest is its potential use as an anticancer agent. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have cytotoxic effects on cancer cells and may be a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action and potential biological activities of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Synthesemethoden
The synthesis of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate involves the reaction of octadecylamine with tartaric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Wissenschaftliche Forschungsanwendungen
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been widely used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been found to be effective in the synthesis of a variety of chiral compounds, including amino acids, alcohols, and epoxides. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has also been investigated for its potential biological activities, including anticancer, antiviral, and antibacterial activities.
Eigenschaften
CAS-Nummer |
17977-66-1 |
|---|---|
Produktname |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
Molekularformel |
C40H78O6 |
Molekulargewicht |
655 g/mol |
IUPAC-Name |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39(43)37(41)38(42)40(44)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3/t37-,38-/m1/s1 |
InChI-Schlüssel |
RYGCHSSZXHQCEJ-XPSQVAKYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
Andere CAS-Nummern |
17977-66-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



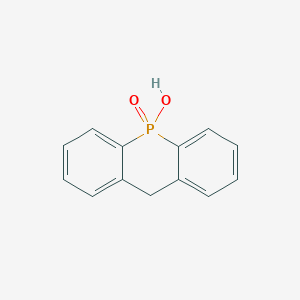
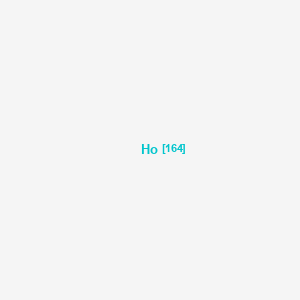
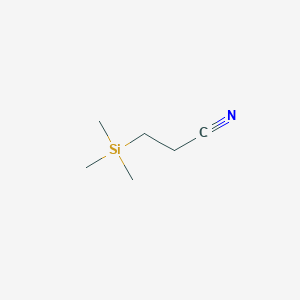
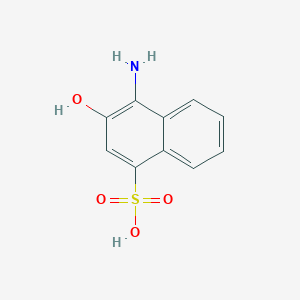
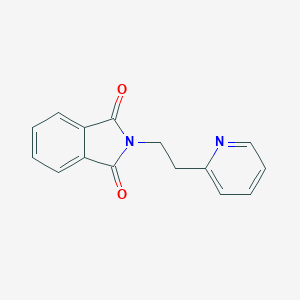
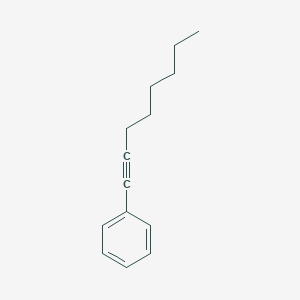
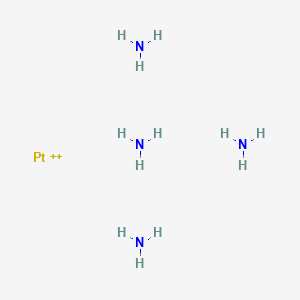
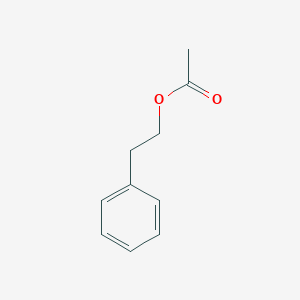
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
